1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide
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Overview
Description
1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide is a chemical compound known for its unique structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide typically involves the methylation of purine derivatives. The reaction conditions often require the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethylxanthine:
1,3,7-trimethyluric acid: Another derivative of purine, with different chemical and biological properties.
Uniqueness
1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide is unique due to its specific iodide substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H11IN4O2 |
---|---|
Molecular Weight |
322.10 g/mol |
IUPAC Name |
1,3,7-trimethylpurine-2,6-dione;hydroiodide |
InChI |
InChI=1S/C8H10N4O2.HI/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
InChI Key |
KBOPLBWQIZNEFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.I |
Origin of Product |
United States |
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